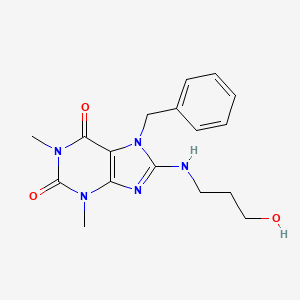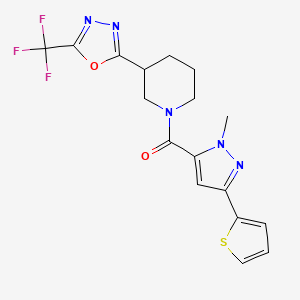![molecular formula C23H14Cl3FN2O2 B2743733 (3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone CAS No. 477710-99-9](/img/structure/B2743733.png)
(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone is a useful research compound. Its molecular formula is C23H14Cl3FN2O2 and its molecular weight is 475.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized via multiple synthetic routes involving the condensation of (2-chloro-6-fluorobenzyl) alcohol with 4-hydroxybenzaldehyde, followed by cyclization with hydrazine to form the pyrazole ring, and finally reacting with 3,4-dichlorobenzoyl chloride.
Industrial Production Methods: Industrial production often involves high-yielding condensation and cyclization processes under controlled conditions, using catalysts to optimize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Undergoes oxidation to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form various amines or alcohols depending on the reducing agents used.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur due to the presence of halogens and benzyl groups.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate.
Reducing agents like lithium aluminium hydride.
Substitution using halogenated reagents under acidic or basic conditions.
Major Products:
Ketones, alcohols, and substituted derivatives depending on reaction conditions and reagents.
Scientific Research Applications
Chemistry: Used as a precursor in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as part of biological assays.
Medicine: Explored for therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and compounds due to its unique reactivity profile.
Mechanism of Action: The compound exerts its effects primarily through interactions with molecular targets, leading to changes in biological pathways. For example, it may inhibit specific enzymes or interact with receptors, causing downstream effects that are studied for therapeutic applications.
Comparison with Similar Compounds: Similar compounds include those with variations in the substituent groups on the phenyl rings or the pyrazole ring. These variations can result in different reactivity and applications, making each compound unique. Some notable similar compounds include:
(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dimethylphenyl)methanone
(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dimethoxyphenyl)methanone
Properties
IUPAC Name |
[3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(3,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl3FN2O2/c24-18-2-1-3-21(27)17(18)13-31-16-7-4-14(5-8-16)22-10-11-29(28-22)23(30)15-6-9-19(25)20(26)12-15/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQWRLQCMOPEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C3=NN(C=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl3FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(2-hydroxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2743650.png)
![1-[1,1'-biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole](/img/structure/B2743651.png)
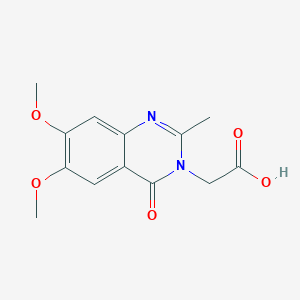
![2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2743654.png)
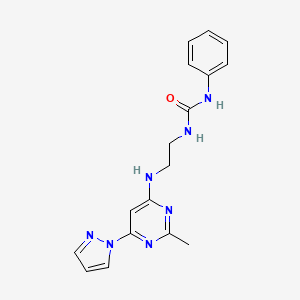
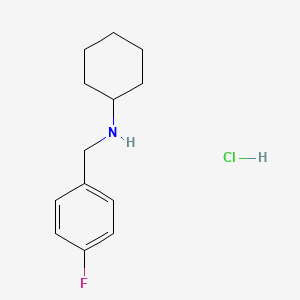
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
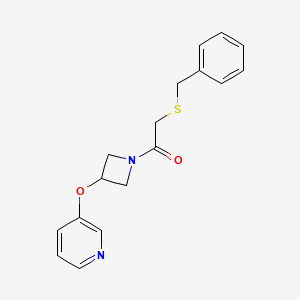
![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2743663.png)
![Thieno[3,2-b]furan-5-ylmethanol](/img/structure/B2743665.png)
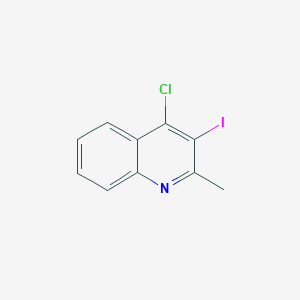
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2743670.png)
